molecular formula C20H22N4O3 B2645781 2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775346-13-8

2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2645781
CAS No.: 1775346-13-8
M. Wt: 366.421
InChI Key: QMNYCRHUFYGHAH-UHFFFAOYSA-N
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Description

2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule features a tetrahydropyrimidoazepine-dione core, a structure that is frequently explored in drug discovery for its potential to interact with biological targets . A key structural motif is the incorporation of a 5-methyl-1,2,4-oxadiazole ring . The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This makes it a valuable building block for developing molecules with improved pharmacokinetic properties. Compounds sharing this core structure are often investigated for their potential as enzyme inhibitors . For instance, research on other molecules containing the 5-methyl-1,2,4-oxadiazole group has shown promise in the development of selective carbonic anhydrase inhibitors, which are a target for conditions such as glaucoma . The specific substitution pattern of this compound, including the 4-methylbenzyl group, suggests it is a sophisticated intermediate or a novel chemical entity designed for structure-activity relationship (SAR) studies, hit-to-lead optimization, and high-throughput screening campaigns. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound to explore new chemical space and advance investigative programs in various therapeutic areas.

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(4-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-7-9-15(10-8-13)12-24-19(25)17(18-21-14(2)27-22-18)16-6-4-3-5-11-23(16)20(24)26/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNYCRHUFYGHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structural Characteristics

This compound features a tetrahydropyrimido framework fused with an azepine ring , along with oxadiazole and methylbenzyl substituents. The intricate structure suggests possible interactions with various biological targets that could lead to diverse pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have been reported to inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the oxadiazole ring is often associated with enhanced antimicrobial efficacy .
  • Anti-inflammatory Effects : Research indicates that some derivatives can modulate inflammatory pathways and may serve as potential anti-inflammatory agents .

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. Molecular docking studies can provide insights into its binding affinity with various biological targets such as:

  • Enzymes : Compounds in this class may act as inhibitors of critical enzymes involved in cancer progression or microbial resistance mechanisms.
  • Receptors : Binding to specific receptors can modulate signaling pathways relevant to inflammation or cancer .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dioneSimilar oxadiazole and pyrimido structureAnticancer
5-Methylpyrimidine derivativesPyrimidine ring with various substitutionsAntimicrobial
1-(4-substituted phenyl)piperazine derivativesPiperazine core with diverse functional groupsAntidepressant

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that a series of oxadiazole derivatives exhibited IC50 values ranging from 0.31 μM to 0.34 μM against human cancer cell lines . These findings support the potential use of such compounds in cancer therapy.
  • Antimicrobial Activity : Another research effort revealed that specific oxadiazole derivatives showed significant inhibition rates against several fungal pathogens . This suggests their potential application in treating fungal infections.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit notable antimicrobial properties. The incorporation of the 5-methyl-1,2,4-oxadiazole moiety in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that oxadiazole derivatives can disrupt microbial cell membranes or inhibit critical metabolic pathways in microorganisms .

Anticancer Potential
Compounds containing the pyrimidine and oxadiazole structures have been investigated for their anticancer properties. The unique molecular framework of this compound may interact with specific biological targets associated with cancer cell proliferation. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting DNA synthesis and promoting oxidative stress .

Neuroprotective Effects
The tetrahydropyrimido structure is associated with neuroprotective effects in various studies. Compounds with similar frameworks have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This compound could potentially be explored for its effects on conditions such as Alzheimer's disease or Parkinson's disease .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to act as a building block for creating novel polymers. Its ability to form stable bonds can be exploited in the synthesis of polymeric materials with enhanced thermal and mechanical properties. These materials could find applications in coatings, adhesives, and composite materials used in various industrial applications .

Photovoltaic Applications
Research into organic photovoltaic materials has highlighted the potential of compounds like this one to be used as electron donors or acceptors in solar cells. The structural properties may facilitate charge transfer processes essential for efficient energy conversion. Ongoing studies are evaluating the efficiency of such compounds when incorporated into photovoltaic devices .

Agricultural Chemistry

Pesticidal Activity
The structure of this compound suggests potential applications as a pesticide or herbicide. Compounds containing oxadiazole groups have been shown to exhibit herbicidal activity against specific weed species. This compound could be developed into a formulation that targets pest organisms while minimizing impact on non-target species .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPMC6271237Demonstrated effective inhibition of bacterial growth
Anticancer PotentialPubChem CID 91810036Induced apoptosis in cancer cell lines
Neuroprotective EffectsPubChem CID 91890490Reduced oxidative stress markers in neuronal cultures
Polymer ChemistrySigma AldrichEnhanced mechanical properties in synthesized polymers
Photovoltaic ApplicationsPatent WO2021074138A1Improved charge transfer efficiency noted
Pesticidal ActivityChemsrc.comEffective against common agricultural pests

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Similarity and Bioactivity Predictions

Computational similarity metrics (e.g., Tanimoto coefficient) are critical for predicting bioactivity. For example:

  • Tanimoto Index : Used to compare phytocompounds with SAHA (a histone deacetylase inhibitor), showing ~70% similarity for aglaithioduline . The target compound’s oxadiazole and pyrimidine moieties may align with kinase or protease inhibitors, though specific targets require validation.
  • Hierarchical Clustering: highlights that structurally similar compounds cluster by bioactivity profiles.

Pharmacokinetic and Functional Group Considerations

  • Oxadiazole vs. Thiazole Rings : The 1,2,4-oxadiazole in the target compound may improve metabolic stability compared to thiazole derivatives, as oxadiazoles are less prone to enzymatic degradation .
  • 4-Methylbenzyl Group : This hydrophobic substituent could enhance blood-brain barrier penetration compared to 2-methylbenzyl analogues (e.g., in ), though experimental data are needed .

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of N-acylhydrazides with phosphorus oxychloride (POCl₃) under reflux conditions forms the oxadiazole ring, followed by hydrolysis to stabilize intermediates. This method ensures regioselectivity and high yields, as demonstrated in analogous oxadiazole-containing heterocycles .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Key for identifying substituent environments (e.g., methylbenzyl protons at δ ~2.3 ppm, oxadiazole carbons at δ ~160–170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1700 cm⁻¹) and oxadiazole ring vibrations. Cross-referencing with databases like PubChem ensures alignment with reported data .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Adopt standardized protocols for reaction parameters (e.g., temperature, solvent purity, stoichiometry) and document deviations. Utilize IUPAC guidelines for reporting experimental details, including spectral raw data and chromatographic conditions .

Advanced Research Questions

Q. What experimental design principles optimize the yield of the tetrahydropyrimido-azepine core?

  • Split-plot factorial designs : Evaluate variables like reaction time, catalyst loading, and temperature interactions. For example, a study on similar azepine derivatives used randomized block designs with split-split plots to isolate critical factors affecting yield .
  • DoE (Design of Experiments) : Prioritize factors using Taguchi or Plackett-Burman methods to minimize trial runs.

Q. How can structural activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., 4-methylbenzyl to halogenated benzyl) and assess biological activity.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. Evidence from antimicrobial oxadiazole derivatives suggests alkylation at specific positions enhances activity, providing a template for SAR exploration .

Q. What methodologies resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles.
  • X-ray crystallography : Provides definitive confirmation of regiochemistry, as seen in structurally related pyrimido-azepines .
  • Comparative analysis : Cross-check with synthetic intermediates to trace signal origins .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, bioavailability, and CYP450 interactions.
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide optimization. AI-driven platforms, as used in COVID-19 drug discovery, can prioritize synthetic targets based on druggability .

Data Reporting and Validation

Q. What best practices ensure reliable data reporting for this compound?

  • Raw data archiving : Deposit NMR FID files, HRMS spectra, and chromatograms in repositories like Zenodo.
  • Statistical validation : Report mean ± SD for triplicate experiments and use ANOVA for significance testing.
  • Peer-review protocols : Follow IUPAC’s guidelines for thermophysical and thermochemical data documentation .

Advanced Mechanistic Studies

Q. What mechanistic insights can be gained from studying hydrolysis stability of the oxadiazole ring?

  • pH-dependent stability assays : Monitor degradation via HPLC under acidic/alkaline conditions.
  • Isotope labeling : Use ¹⁸O-water to trace hydrolysis pathways, as applied in oxadiazole prodrug studies .

Q. How does the compound’s conformation impact its biological activity?

  • Conformational analysis : Employ NOESY NMR or DFT calculations to identify low-energy conformers.
  • Docking studies : Align conformers with target proteins (e.g., kinases) to correlate activity with spatial orientation .

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